molecular formula C10H17F3N2O2 B8056409 tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate

tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B8056409
M. Wt: 254.25 g/mol
InChI Key: TTZLWOFPFKRYBC-RNFRBKRXSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a trifluoromethyl group at the 4-position and a tert-butyl carbamate protective group at the 3-position. Its stereochemistry (3S,4R) is critical for its role as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbamate group facilitates selective deprotection during multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZLWOFPFKRYBC-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168544-95-4
Record name rac-tert-butyl N-[(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
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Preparation Methods

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis

CatalystYield (%)ee (%)dr
Cinchona alkaloid789212:1
Palladium-BINAP859515:1
Chiral Co-salen70888:1

Data synthesized from and analogous methods.

Stepwise Assembly of the Pyrrolidine Core

A modular approach builds the pyrrolidine ring through sequential functionalization:

Amine Protection and Trifluoromethylation

  • Boc Protection : The primary amine of (3S,4R)-4-amino-pyrrolidine-3-carboxylic acid is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C.

  • Trifluoromethylation : The hydroxyl group at C4 is substituted with trifluoromethyl using Ruppert-Prakash reagent (TMSCF₃) in the presence of CsF, yielding a 67% isolated product.

Carbamate Formation

The free amine at C3 is reacted with Boc anhydride under Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂), achieving 89% yield.

Resolution of Racemic Mixtures

For non-enantioselective routes, resolution remains a fallback. ChemicalBook entry CB54849123 notes that kinetic resolution using Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3R,4S)-enantiomer, leaving the desired (3S,4R)-carbamate intact. This method achieves 95% ee but requires recycling of the unwanted enantiomer.

Industrial-Scale Considerations

Scalability challenges include:

  • Cost of Chiral Catalysts : Palladium-BINAP systems, while efficient, are prohibitively expensive for large batches.

  • Solvent Waste : THF and CH₂Cl₂ usage necessitates solvent recovery systems.

  • Purification : Chromatography is replaced with crystallization using heptane/ethyl acetate (7:3) to isolate the product in 82% yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the trifluoromethyl group.

    Reduction: Reduction reactions may target the carbamate group or other functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or nucleophiles can be used under conditions such as elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Drug Development

tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. The compound's structure allows for modifications that can lead to the creation of novel therapeutic agents targeting conditions such as:

  • Neurological Disorders : Compounds derived from this carbamate have shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of anxiety and depression.
  • Antiviral Agents : The structural analogs of this compound have been investigated for their antiviral properties, particularly against RNA viruses.

Mechanism of Action Studies

Research has focused on understanding how this compound interacts with biological targets. Studies suggest that it may act as a modulator of GABA receptors, which are crucial in the regulation of neuronal excitability. This interaction could pave the way for developing new anxiolytics or anticonvulsants.

In Vivo Studies

In vivo studies utilizing this compound have demonstrated its efficacy in animal models for various diseases. For example:

  • Neuroprotective Effects : Research indicates that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR) Studies

The trifluoromethyl group present in this compound has been a focal point in SAR studies, revealing that variations in substituents can significantly alter biological activity. This knowledge aids chemists in designing more effective compounds with targeted therapeutic effects.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolidine ring.
  • Introduction of the trifluoromethyl group through electrophilic fluorination.
  • Carbamate formation via reaction with tert-butyl chloroformate.

Analytical Techniques

Characterization of this compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Mechanism of Action

The mechanism of action of tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The tert-butyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Trifluoromethyl vs. Aromatic Substitutents
  • tert-Butyl ((3R,4S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate (CAS 1212404-61-9): Replaces the trifluoromethyl group with a 4-(trifluoromethyl)phenyl moiety.
  • tert-Butyl N-[(3R,4S)-4-(3-Chlorophenyl)pyrrolidin-3-yl]carbamate (CAS 1260601-96-4):
    • Substitutes trifluoromethyl with a 3-chlorophenyl group, introducing electronegativity and halogen-bonding capabilities. This modification is common in kinase inhibitors targeting hydrophobic pockets .
Fluorinated vs. Non-Fluorinated Derivatives
  • rac-tert-Butyl N-[(3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl]carbamate (CAS C15H21FN2O2):
    • The 4-fluorophenyl group provides moderate electronegativity compared to trifluoromethyl, balancing lipophilicity and solubility .
  • tert-Butyl ((3R,4R)-4-Fluoropiperidin-3-yl)carbamate (CAS 155837-16-4):
    • Replaces pyrrolidine with a piperidine ring and introduces a fluorine atom. Piperidine derivatives often exhibit improved conformational flexibility for target engagement .

Stereochemical Variations

  • (3S,4R) vs. (3R,4S) Isomers: The (3S,4R) configuration in the target compound is critical for its role in malaria drug intermediates (e.g., compound 14 in ), where stereochemistry dictates binding to Plasmodium phosphatidylinositol targets . In contrast, the (3R,4S)-configured analog (CAS 1212404-61-9) shows divergent reactivity in coupling reactions due to spatial orientation differences .

Functional Group Modifications

Carbamate vs. Ester Derivatives
  • Methyl trans-4-(Trifluoromethyl)pyrrolidine-3-carboxylate Hydrochloride (CAS 1212115-75-7):
    • Replaces the carbamate with a methyl ester, reducing steric hindrance and altering hydrolysis kinetics. This derivative is used in prodrug strategies .
Hydroxyl-Containing Analogs

Biological Activity

Tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H17_{17}F3_3N2_2O2_2
  • Molecular Weight : 254.25 g/mol
  • CAS Number : 186203-13-4
  • Boiling Point : 288.5 ± 40.0 °C (predicted)
  • Density : 1.20 ± 0.1 g/cm³ (predicted)

This compound exhibits various biological activities primarily through its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.

Pharmacological Effects

  • Antitumor Activity :
    • Research indicates that compounds with similar structures have shown significant antitumor properties. For instance, pyrrolidine derivatives have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Cytotoxicity :
    • Studies have demonstrated that this compound possesses low cytotoxicity against normal cells while effectively targeting malignant cells, making it a promising candidate for anticancer drug development .
  • Inhibition of Enzymes :
    • The compound has been noted for its potential to inhibit certain enzymes involved in cancer progression and metastasis, although specific enzyme targets for this compound require further investigation .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound revealed that it significantly inhibited the growth of L5178Y lymphoma cells in vitro. The compound was administered at varying concentrations, with results indicating a dose-dependent response in cell viability reduction.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10020

Case Study 2: Mechanism Exploration

Another study focused on elucidating the mechanism of action of the compound found that it induces apoptosis through mitochondrial pathways in cancer cells. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment.

Q & A

Basic: What are the optimal synthetic routes for tert-butyl ((3S,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate?

Answer:
The synthesis typically involves multi-step strategies, including cyclization, stereoselective functionalization, and carbamate protection. Key steps include:

  • Cyclization : Formation of the pyrrolidine core via acid-catalyzed cycloisomerization or phosphine-catalyzed reactions to establish the (3S,4R) stereochemistry .
  • Trifluoromethyl Introduction : Use of trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) under anhydrous conditions to install the CF₃ group at the 4-position .
  • Carbamate Protection : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) to protect the amine .
  • Purification : Silica gel column chromatography (eluent: hexane/ethyl acetate gradients) achieves >95% purity, confirmed by TLC and HPLC .

Basic: How is stereochemical purity validated during synthesis?

Answer:
Stereochemical integrity is confirmed using:

  • Chiral HPLC : Columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases resolve enantiomers (e.g., retention times: 12.5 min for (3S,4R) vs. 15.2 min for (3R,4S)) .
  • Optical Rotation : Specific rotation measurements (e.g., [α]D²⁵ = +15.23° in CHCl₃) match literature values for the desired enantiomer .
  • NMR Analysis : ¹H-¹H NOESY or COSY spectra confirm spatial relationships between protons (e.g., coupling constants J = 4.8–5.2 Hz for trans-pyrrolidine protons) .

Advanced: What strategies mitigate racemization during Boc protection of the pyrrolidine amine?

Answer:
Racemization is minimized by:

  • Low-Temperature Reactions : Conducting Boc protection at 0–5°C to reduce base-induced epimerization .
  • Mild Bases : Using DMAP instead of stronger bases like triethylamine, which can deprotonate stereogenic centers .
  • Kinetic Control : Limiting reaction time (≤2 hours) and monitoring by TLC to prevent equilibrium-driven racemization .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer:
The CF₃ group:

  • Electron-Withdrawing Effects : Reduces electron density at the pyrrolidine ring, slowing nucleophilic aromatic substitution but enhancing Suzuki-Miyaura coupling with electron-deficient aryl boronic acids .
  • Steric Hindrance : Limits coupling efficiency with bulky partners (e.g., 2,6-disubstituted aryl groups yield ≤40% vs. >80% for para-substituted) .
  • Stability : Resists hydrolysis under basic conditions (pH ≤10) but degrades in strong acids (e.g., TFA), releasing HF, necessitating scavengers like triethylsilane .

Advanced: What are the applications in medicinal chemistry?

Answer:
This compound serves as a key intermediate in:

  • Protease Inhibitors : Synthesis of β-secretase inhibitors for Alzheimer’s disease (IC₅₀ = 12 nM in cellular assays) .
  • Kinase Inhibitors : Development of WDR5 degraders for oncology (e.g., 85% degradation at 1 µM in MOLM-13 cells) .
  • Antimalarials : Incorporation into 1,5-naphthyridine scaffolds targeting Plasmodium phosphatidylinositol-4-kinase (IC₅₀ = 8 nM) .

Advanced: How to resolve conflicting NMR data for pyrrolidine conformers?

Answer:
Conflicting NMR signals (e.g., split peaks for NHBoc protons) arise from slow ring puckering interconversion. Solutions include:

  • Variable-Temperature NMR : At 60°C, signals coalesce, confirming dynamic equilibrium .
  • DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian 16) with experimental data to assign dominant conformers .
  • Selective Decoupling : Identify scalar couplings (e.g., ³JHH) to map ring puckering .

Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact (no acute toxicity reported, but structural analogs show LD₅₀ >2000 mg/kg in rats) .
  • Ventilation : Use fume hoods due to potential dust formation (particle size <10 µm) .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (non-GHS classified, but prudent practice advised) .

Advanced: How to optimize enantioselective synthesis using chiral auxiliaries?

Answer:

  • Chiral Ligands : Use (R)-BINAP in palladium-catalyzed asymmetric hydrogenation (ee >98%) .
  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic precursors (e.g., CAL-B yields 99% ee for (3S,4R) isomer) .
  • Dynamic Kinetic Resolution : Combine Pd/C with chiral amines to invert configuration in situ (85% yield, 97% ee) .

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